![molecular formula C10H17NO3 B7558885 N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. This molecule has been shown to have potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation.
Wirkmechanismus
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide selectively targets the bromodomain of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression through its interaction with acetylated histones. By inhibiting the bromodomain of BRD4, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to inhibit the expression of several oncogenes, such as c-Myc, Bcl-2, and Cyclin D1. Furthermore, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to enhance the immune response by increasing the expression of interferon-stimulated genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its high selectivity for the bromodomain of BRD4, which reduces the risk of off-target effects. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in low doses, which reduces the risk of toxicity. However, one of the limitations of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases that involve epigenetic dysregulation, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the bromodomain of BRD4. Finally, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. It has potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation. Its mechanism of action involves the downregulation of oncogenes and the upregulation of tumor suppressor genes. N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 2-methylcyclopropylmethanol, which is converted into the corresponding mesylate. The mesylate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid to form the desired amide product. The final step involves the coupling of the amide with a bromodomain inhibitor to form N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-4-8(7)5-11-10(12)9-6-13-2-3-14-9/h7-9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVSLKZNUKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
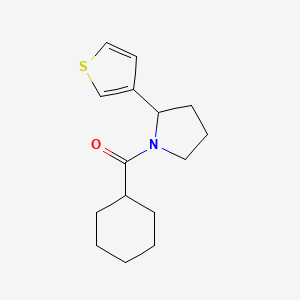
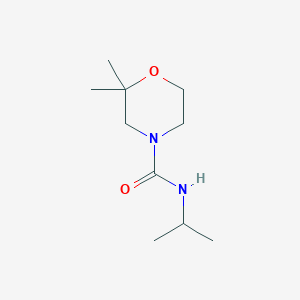
![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)

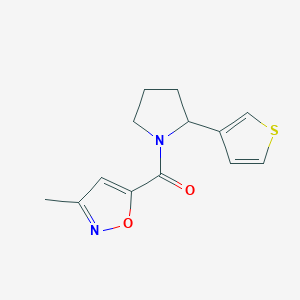
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
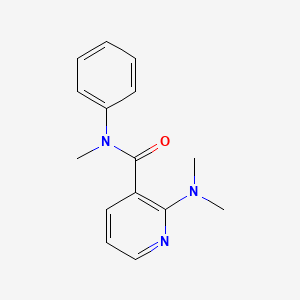
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
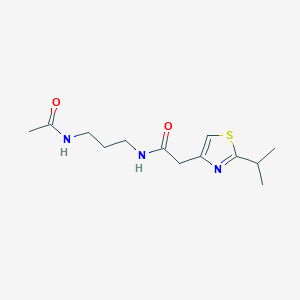
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)